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This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the discontinuation of the clinical trial for

Edaxeterkib (also known as KO-947). The content is structured to address specific questions

that may arise during experimental planning and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the Edaxeterkib (KO-947) clinical

trial?

The Phase 1 clinical trial for Edaxeterkib (NCT03051035), a first-in-human study in patients

with advanced solid tumors, was terminated prior to the planned cohort expansion. The primary

reason for the discontinuation of treatment for all 61 enrolled patients was disease progression.

[1] The best overall response observed in the trial was stable disease, indicating a lack of

significant anti-tumor efficacy at the doses and schedules tested.[1][2]

Q2: What was the investigational drug Edaxeterkib and its intended mechanism of action?

Edaxeterkib (KO-947) is a potent and selective small molecule inhibitor of ERK1/2 kinases.[3]

These kinases are the final node in the MAPK signaling pathway, which is frequently

dysregulated in over 30% of human cancers, including those with BRAF, NRAS, or KRAS

mutations. By inhibiting ERK1/2, Edaxeterkib was designed to block this key cancer-driving

pathway. Preclinical studies showed that KO-947 had a prolonged residence time and pathway

inhibition in vitro and in vivo.
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Q3: Were there any significant safety concerns with Edaxeterkib in the clinical trial?

While the trial was ultimately halted due to lack of efficacy, Edaxeterkib demonstrated a

generally tolerable safety profile. The most common treatment-related adverse events were

blurred vision.[1] Notably, the intravenous administration of KO-947 resulted in minimal

gastrointestinal toxicity compared to oral formulations of other ERK inhibitors.[1][2]

Troubleshooting Guide
Problem: My research involves targeting the MAPK pathway, and I was considering an ERK

inhibitor. How should the Edaxeterkib results influence my experimental design?

Solution: The Edaxeterkib trial results highlight a critical challenge in targeting the ERK

pathway: achieving sufficient therapeutic efficacy without dose-limiting toxicities. While

Edaxeterkib was generally well-tolerated, it did not produce the desired anti-tumor responses.

When designing your experiments, consider the following:

Alternative Dosing Strategies: The Edaxeterkib trial explored multiple dosing schedules.[1]

Your experimental design could investigate novel dosing regimens, such as intermittent or

combination therapies, to enhance the therapeutic window.

Biomarker-Driven Patient Selection: Preclinical data suggested that tumors with 11q13

amplification might be more sensitive to KO-947.[2] Although this did not translate to

significant clinical responses in the terminated trial, it underscores the importance of

identifying and validating predictive biomarkers to enrich for patient populations more likely

to respond to ERK inhibition.

Combination Therapies: The lack of single-agent efficacy with Edaxeterkib suggests that

combination approaches may be more effective. Consider combining your ERK inhibitor with

agents that target parallel or upstream/downstream pathways to overcome resistance

mechanisms.

Quantitative Data Summary
The following table summarizes key quantitative data from the terminated Phase 1 clinical trial

of Edaxeterkib (NCT03051035).
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Parameter Value Source

Number of Patients Enrolled 61 [1]

Reason for Treatment

Discontinuation

Disease Progression (for all

patients)
[1]

Best Overall Response Stable Disease [1][2]

Maximum Tolerated Dose

(Schedule 1)
3.6 mg/kg [1]

Maximum Administered Dose

(Schedule 2)
9.6 mg/kg [1]

Maximum Administered Dose

(Schedule 3)
11.3 mg/kg [1]

Common Treatment-Related

Adverse Event
Blurred Vision [1]

Experimental Protocols
Methodology for the Phase 1 First-in-Human Trial of Edaxeterkib (KO-947) (NCT03051035)

This was a multicenter, open-label, dose-escalation study to determine the maximum tolerated

dose (MTD) and/or recommended Phase 2 dose (RP2D) of intravenously administered

Edaxeterkib in patients with advanced solid tumors.

Patient Population: Patients with locally advanced, unresectable, or metastatic non-

hematological malignancies who had progressed on standard therapies.

Dosing and Administration: Edaxeterkib was administered intravenously. The trial evaluated

three different dosing schedules:

Schedule 1: Once weekly (0.45-5.4 mg/kg with a 1- to 2-hour infusion).

Schedule 2: Once weekly (4.8-9.6 mg/kg with a 4-hour infusion).
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Schedule 3: On days 1, 4, and 8 of a 21-day cycle (3.6-11.3 mg/kg with a 4-hour infusion).

[1]

Primary Objectives:

To determine the MTD and/or RP2D of Edaxeterkib.

To evaluate the safety and tolerability of Edaxeterkib.

Secondary Objectives:

To characterize the pharmacokinetic profile of Edaxeterkib.

To obtain preliminary evidence of anti-tumor activity.

Outcome Measures:

Safety: Monitored through the incidence and severity of adverse events (AEs), graded

according to the National Cancer Institute Common Terminology Criteria for Adverse

Events (NCI-CTCAE).

Efficacy: Assessed by tumor response using Response Evaluation Criteria in Solid Tumors

(RECIST).
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Caption: Intended mechanism of action of Edaxeterkib in the MAPK signaling pathway.
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Caption: Logical workflow leading to the discontinuation of the Edaxeterkib clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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